2,3-diphenylquinoxaline-5-carboxylic Acid

Catalog No.
S779681
CAS No.
90833-20-8
M.F
C21H14N2O2
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-diphenylquinoxaline-5-carboxylic Acid

CAS Number

90833-20-8

Product Name

2,3-diphenylquinoxaline-5-carboxylic Acid

IUPAC Name

2,3-diphenylquinoxaline-5-carboxylic acid

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25)

InChI Key

HGAMBOCHRTYBBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O

2,3-Diphenylquinoxaline-5-carboxylic acid is a heterocyclic aromatic compound characterized by its molecular formula C21H14N2O2C_{21}H_{14}N_{2}O_{2} and a molecular weight of approximately 326.35 g/mol. This compound features a quinoxaline core, which is a bicyclic structure containing two nitrogen atoms, and is substituted with two phenyl groups at positions 2 and 3, along with a carboxylic acid group at position 5. This structural arrangement contributes to its unique chemical properties, including its solubility and reactivity .

  • There is no current research available on the biological activity or mechanism of action of DPQA.
  • As with any unknown compound, it is advisable to handle DPQA with caution until proper safety data is established.
  • Standard laboratory practices for handling organic compounds should be followed, including the use of personal protective equipment like gloves, goggles, and fume hoods.

Quinoxaline derivatives, including 2,3-diphenylquinoxaline-5-carboxylic acid, exhibit significant biological activities:

  • Antiviral Properties: They have shown effectiveness against various viral infections.
  • Antimicrobial Activity: These compounds have been utilized in developing drugs targeting infectious diseases.
  • Cancer Treatment: Quinoxaline derivatives are involved in therapies for cancerous cells and have potential applications in treating conditions like AIDS and schizophrenia .

Several synthesis methods have been developed for 2,3-diphenylquinoxaline-5-carboxylic acid:

  • Condensation Reactions: The compound can be synthesized from benzil and 2,3-diaminobenzoic acid through condensation reactions.
  • Green Chemistry Approaches: Recent research emphasizes environmentally friendly methods that minimize waste and utilize renewable resources.

These synthetic routes aim to enhance yield while reducing environmental impact .

The applications of 2,3-diphenylquinoxaline-5-carboxylic acid span multiple fields:

  • Material Science: It serves as an electron-withdrawing unit in the construction of conjugated polymers, facilitating the development of advanced materials.
  • Medicinal Chemistry: Its derivatives are crucial in drug development for treating various diseases.
  • Organic Chemistry: The compound is involved in numerous organic reactions, including oxidation and cyclization processes .

While detailed interaction studies specific to 2,3-diphenylquinoxaline-5-carboxylic acid are scarce, quinoxaline derivatives generally demonstrate interactions with biological targets such as enzymes and receptors. The unique structure of this compound may influence its binding affinity and selectivity towards various biological molecules, warranting further investigation into its pharmacological properties .

Several compounds share structural similarities with 2,3-diphenylquinoxaline-5-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2,3-Diphenylquinoxaline-6-carboxylic acidC21H14N2O2Similar structure with different carboxyl position; potential antineoplastic agent .
3-Phenylquinoxaline-5-carboxylic acidC16H12N2O2Lacks one phenyl group; different biological activity profile .
2-Phenylquinoxaline-5-carboxylic acidC15H12N2O2One less phenyl group; potential for different reactivity .
2,3-Dimethylquinoxaline-5-carboxylic acidC17H16N2O2Methyl substitutions may affect solubility and reactivity .

The uniqueness of 2,3-diphenylquinoxaline-5-carboxylic acid lies in its specific substitution pattern on the quinoxaline core, which influences its electronic properties and biological activities compared to similar compounds.

XLogP3

4.1

Wikipedia

2,3-diphenylquinoxaline-5-carboxylic Acid

Dates

Last modified: 08-15-2023

Explore Compound Types